5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS No.: 1337882-14-0
Cat. No.: VC2703718
Molecular Formula: C12H13IN2O
Molecular Weight: 328.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337882-14-0 |
|---|---|
| Molecular Formula | C12H13IN2O |
| Molecular Weight | 328.15 g/mol |
| IUPAC Name | 5-iodo-1-(oxan-2-yl)indazole |
| Standard InChI | InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 |
| Standard InChI Key | UXGKQBPGDONEDV-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2 |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2 |
Introduction
Structural and Chemical Identification
Basic Structural Characteristics
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole features an indazole core with an iodine atom at the 5-position and a tetrahydropyran ring attached to the N-1 position. The indazole nucleus consists of a benzene ring fused with a pyrazole ring, creating a bicyclic aromatic heterocyclic system. This structural arrangement contributes to the compound's chemical reactivity and potential biological activities.
Chemical Identity Parameters
The chemical identity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is defined by several key parameters, as outlined in Table 1.
Table 1: Chemical Identity Parameters of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
| Parameter | Value |
|---|---|
| CAS Number | 1337882-14-0 |
| Molecular Formula | C12H13IN2O |
| Molecular Weight | 328.15 g/mol |
| IUPAC Name | 5-iodo-1-(oxan-2-yl)indazole |
| Standard InChI | InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 |
| Standard InChIKey | UXGKQBPGDONEDV-UHFFFAOYSA-N |
| PubChem Compound ID | 66793469 |
These parameters provide essential information for the unambiguous identification of the compound in chemical databases and literature.
Synthesis Methods and Procedures
General Synthetic Approaches
The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps to construct the indazole core and attach the functional groups. The complexity of this molecule necessitates careful consideration of reaction conditions and sequence to achieve good yields and purity.
Documented Synthetic Procedures
One established synthetic procedure for this compound involves the reaction of an indazole precursor with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid. The reaction proceeds at room temperature in a mixed solvent system of dichloromethane and tetrahydrofuran .
The specific procedure has been documented as follows:
To a solution of the indazole starting material (300 mg, 1.23 mmol, 1 equivalent) and p-toluenesulfonic acid (105.6 mg, 0.61 mmol, 0.5 equivalent) in DCM/THF (1:1, v/v), 3,4-dihydro-2H-pyran is carefully added (242 μL, 3.69 mmol). The mixture is stirred at room temperature for 10 hours. After completion, the solvent is removed under vacuum, and the solid residue is purified by preparative layer chromatography to yield the product as a white solid with a yield of approximately 91% .
Advanced Synthetic Methods
Recent advancements in synthetic organic chemistry have introduced more efficient approaches for preparing functionalized indazoles. These include:
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Palladium-catalyzed coupling reactions for the introduction of substituents
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Microwave-assisted syntheses for reduced reaction times
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Continuous flow chemistry for scaled production
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Regioselective functionalization strategies
These modern methods aim to improve yield, reduce reaction time, and enhance selectivity in the synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and related compounds.
Physical and Chemical Properties
Solubility Profile
The solubility properties of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are influenced by its structural components. The compound typically demonstrates:
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Good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide
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Moderate solubility in alcohols such as methanol and ethanol
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Limited solubility in water and highly nonpolar solvents
This solubility profile influences the selection of reaction conditions and purification methods in both synthetic and analytical contexts.
Stability Considerations
The stability of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is influenced by several factors:
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The tetrahydropyran group may be susceptible to hydrolysis under acidic conditions
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The iodine substituent provides a reactive site that may participate in unwanted side reactions
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Exposure to strong light might lead to photodegradation due to the reactivity of the carbon-iodine bond
These stability considerations are important for storage, handling, and application of the compound in various contexts.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole provides valuable structural information through characteristic chemical shifts and coupling patterns. A representative 1H NMR spectrum in DMSO-d6 shows:
δ 8.20 (dd, J = 1.5, 0.6 Hz, 1H), 8.07–8.06 (m, 1H), 7.66 (d, J = 7.2 Hz, 1H), 7.60 (d, J = 8.8 Hz, 1H), 5.84 (d, J = 7.1 Hz, 1H), 4.11 (m, 6H), 3.35 (s, 2H) .
The aromatic protons of the indazole core typically appear downfield (δ 7.5-8.5 ppm), while the protons of the tetrahydropyran moiety appear upfield (δ 3.0-5.8 ppm).
Other Spectroscopic Methods
While specific spectroscopic data beyond 1H NMR is limited in the available literature, comprehensive characterization of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would typically include:
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13C NMR spectroscopy to confirm carbon environments
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Infrared spectroscopy to identify functional group vibrations
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Mass spectrometry to confirm molecular weight and fragmentation patterns
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UV-visible spectroscopy to determine absorption characteristics
These methods collectively provide a comprehensive spectroscopic profile for unambiguous identification and purity assessment.
Chemical Reactivity and Transformations
Reactivity Patterns
The reactivity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is primarily determined by three structural features:
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The iodine substituent at the 5-position, which serves as a reactive site for various transformations
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The indazole core, which possesses aromatic and heterocyclic properties
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The tetrahydropyran protecting group, which can be selectively removed under specific conditions
These features make the compound particularly valuable in synthetic organic chemistry.
Key Chemical Transformations
Several important chemical transformations can be performed using 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a starting material:
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Cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.) utilizing the iodine substituent
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Deprotection of the tetrahydropyran group to expose the N-1 position for further functionalization
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Metal-halogen exchange reactions to introduce various functional groups
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Nucleophilic substitution reactions at the iodine position
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Radical-mediated transformations
These transformations extend the utility of the compound as a versatile building block in organic synthesis.
Synthetic Applications
The synthetic applications of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are diverse and significant:
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Preparation of functionalized indazoles with potential biological activities
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Synthesis of molecular probes for biological research
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Development of pharmaceutical intermediates
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Construction of complex heterocyclic systems
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Preparation of materials for specialized applications
The unique reactivity profile of this compound makes it valuable in various synthetic contexts.
Biological and Pharmaceutical Relevance
Structure-Activity Relationships
The structural features of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole contribute to its potential biological activities:
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The indazole core is found in numerous biologically active compounds
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The iodine substituent affects electron distribution and may influence receptor binding
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The tetrahydropyran group, while often used as a protecting group, can also modify the pharmacokinetic properties of the molecule
Understanding these structure-activity relationships is crucial for the rational design of biologically active derivatives.
Research Applications
Beyond direct pharmaceutical applications, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has value in research contexts:
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As a chemical probe for investigating biological systems
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In radiolabeling studies for tracking biological distribution
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As a standard compound for analytical method development
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In structure-activity relationship studies of indazole-based compounds
These research applications further underscore the compound's significance in scientific inquiry.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole have been reported in the literature, including:
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5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 478828-53-4) - differs in the halogen substituent
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3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole - differs in the position of iodination
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5-Iodo-1H-indazole - lacks the tetrahydropyran protecting group
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5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 1311197-82-6) - differs in the heterocyclic core
Comparing these analogs provides insights into the influence of specific structural features on chemical and biological properties .
Structure-Property Relationships
A comparative analysis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and its structural analogs reveals several structure-property relationships:
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The nature of the halogen substituent (iodine vs. bromine) affects reactivity in coupling reactions
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The position of substitution on the indazole ring influences electronic distribution and reactivity
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The presence or absence of the tetrahydropyran protecting group affects solubility and chemical stability
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Variations in the heterocyclic core (indazole vs. pyrazole) result in different electronic properties and potential biological interactions
These relationships are valuable for predicting the properties of new derivatives and guiding synthetic strategies.
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